Lipophilicity Comparison: 6‑OCF₂H vs. 6‑OCH₃ and Parent Quinolin‑2‑ol Defines CNS Penetration Potential
The 6‑OCF₂H substitution increases computed LogP to 2.1–2.2, compared with ~1.5 for the 6‑OCH₃ analog (6‑methoxyquinolin‑2‑ol) and ~1.5–2.0 for the parent quinolin‑2‑ol [1][2][3]. The ΔLogP of approximately +0.6–0.7 units relative to 6‑OCH₃ places 6‑(difluoromethoxy)quinolin‑2‑ol squarely within the optimal LogP range (1–3) for passive blood–brain barrier permeation while retaining aqueous solubility [4]. In contrast, the non‑fluorinated parent quinolin‑2‑ol (LogP ~1.5–2.0) and 6‑OCH₃ analog (LogP ~1.5) fall at the lower boundary, which can limit CNS exposure.
| Evidence Dimension | Computed octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (6‑OCF₂H‑quinolin‑2‑ol) |
| Comparator Or Baseline | 6‑OCH₃‑quinolin‑2‑ol (LogP ≈ 1.54); parent quinolin‑2‑ol (LogP ≈ 1.53–1.95) |
| Quantified Difference | ΔLogP ≈ +0.66 vs. 6‑OCH₃; ΔLogP ≈ +0.25–0.67 vs. parent |
| Conditions | Computed XLogP3 values from authoritative databases (Kuujia, ChemSrc, Molbase) |
Why This Matters
A LogP shift of ~0.6 units can alter CNS penetration by 2–5‑fold and represents a strategic differentiation for neuroscience‑focused procurement.
- [1] Kuujia. Cas no 1261745-87-2: XLogP3 = 2.2. View Source
- [2] KepuChina (科普中国). 2‑羟基‑6‑甲氧基喹啉 (6‑methoxyquinolin‑2‑ol, CAS 13676‑00‑1): LogP = 1.536701. View Source
- [3] Molbase / ChemSrc. Quinolin‑2‑ol (CAS 59‑31‑4): LogP = 1.5281–1.95. View Source
- [4] Kuujia. Cas no 1261745-87-2: LogP ~2.1, optimal for blood‑brain barrier penetration. View Source
